4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a combination of fluorine, methoxy, piperidine, oxadiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the oxadiazole and pyridine rings under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .
Scientific Research Applications
4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Used in various therapeutic applications due to their antimicrobial and antifungal properties.
Pyridine Derivatives: Widely used in pharmaceuticals and agrochemicals for their diverse biological activities.
Uniqueness
What sets 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H21FN4O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H21FN4O2/c1-26-18-5-4-14(11-17(18)21)12-25-10-2-3-16(13-25)20-23-19(24-27-20)15-6-8-22-9-7-15/h4-9,11,16H,2-3,10,12-13H2,1H3 |
InChI Key |
FXFPERSMVODPGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)C3=NC(=NO3)C4=CC=NC=C4)F |
Origin of Product |
United States |
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